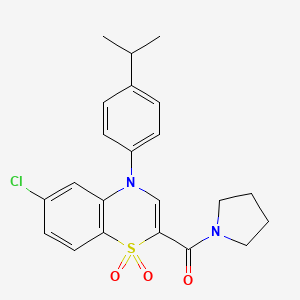![molecular formula C13H20N2 B2594568 (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine CAS No. 1564975-81-0](/img/structure/B2594568.png)
(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine” is a chemical compound with the CAS Number: 1564975-81-0 . It has a molecular weight of 204.32 . The IUPAC name for this compound is N-(2-(pyridin-2-yl)ethyl)hex-5-en-2-amine .
Molecular Structure Analysis
The InChI code for “(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine” is 1S/C13H20N2/c1-3-4-7-12(2)14-11-9-13-8-5-6-10-15-13/h3,5-6,8,10,12,14H,1,4,7,9,11H2,2H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
“(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine” is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the sources I found.科学的研究の応用
Transition Metal Complex Formation
(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine and its derivatives exhibit the ability to act as ligands forming complexes with various first-row transition metals like Ni(2+), Fe(2+), Zn(2+), and Cu(2+). These complexes display diverse coordination geometries and have been extensively studied for their structural properties. For instance, a hexahydropyrimidine derivative, obtained from the condensation of 2-Methyl-2-(pyridin-2-yl)propane-1,3-diamine and formaldehyde, acted as a pentadentate amine/imine ligand in the formation of these metal complexes. These complexes are significant in inorganic chemistry and catalysis due to their unique coordination environments and potential applications in catalytic processes, magnetism, and material science (Schmidt, Wiedemann, & Grohmann, 2011).
Antimicrobial Applications
Some derivatives of (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine have been synthesized and evaluated for their antimicrobial activities. Notably, derivatives such as 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol have shown good to moderate antimicrobial activity. These derivatives have been essential in the quest for new antimicrobial agents and have potential applications in combating various bacterial and fungal infections (Bayrak et al., 2009).
Catalytic Applications
Derivatives of (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine have been used in catalyst systems for ethylene oligomerization and polymerization. These systems, activated with aluminum co-catalysts or methylaluminoxane (MAO), have demonstrated high catalytic activities. The products of these reactions, including butene, hexene, and polyethylene, are crucial in the chemical industry for producing various polymers and chemicals (Nyamato, Ojwach, & Akerman, 2015), (Obuah et al., 2014).
Luminescence Studies
The derivatives of (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine have been investigated for their luminescence properties. Zinc(II) complexes containing hexadentate N-donor Schiff bases derived from these amines have been synthesized and characterized. These complexes have shown intriguing luminescent behavior, which is significant for applications in sensing, imaging, and material sciences (Rahaman et al., 2005).
Crystal Structure Studies
The crystal structures of some (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine derivatives have been resolved, offering insights into their molecular geometry and potential applications in materials science and molecular engineering. These studies are fundamental in understanding the chemical behavior and properties of these compounds (Adeleke & Omondi, 2022).
Safety And Hazards
The safety information available indicates that “(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine” is potentially dangerous. The GHS pictograms GHS05 and GHS07 apply to this compound . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .
特性
IUPAC Name |
N-(2-pyridin-2-ylethyl)hex-5-en-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-3-4-7-12(2)14-11-9-13-8-5-6-10-15-13/h3,5-6,8,10,12,14H,1,4,7,9,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYJMKIXSZAKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)NCCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((2E)but-2-enyl)-8-(3-methoxypropyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione](/img/structure/B2594485.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2594487.png)
![1-(5-chloro-2-methoxyphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2594489.png)
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2594491.png)


![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2594497.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide](/img/structure/B2594499.png)
![Benzene, [(3-phenyl-2-propenyl)thio]-](/img/structure/B2594500.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2594501.png)
![3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2594502.png)
![N-(1-Ethyl-5-oxopyrrolidin-3-yl)-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2594506.png)
![N-(4-bromophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2594507.png)